Cas no 2228485-91-2 ({1-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropyl}methanol)
{1-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropyl}methanol
- 2228485-91-2
- {1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol
- EN300-1781073
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- Inchi: 1S/C14H19FO/c1-13(2)9-14(13,10-16)8-7-11-3-5-12(15)6-4-11/h3-6,16H,7-10H2,1-2H3
- InChI Key: FDRFQVHYPUMJSE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCC1(CO)CC1(C)C
Computed Properties
- Exact Mass: 222.141993387g/mol
- Monoisotopic Mass: 222.141993387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
{1-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781073-0.05g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1781073-0.1g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1781073-0.25g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1781073-0.5g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1781073-1.0g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1781073-2.5g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1781073-5.0g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1781073-10.0g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1781073-1g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1781073-5g |
{1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228485-91-2 | 5g |
$3645.0 | 2023-09-20 |
{1-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropyl}methanol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on {1-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropyl}methanol
Compound CAS No 2228485-91-2: {1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol
The compound with CAS number 2228485-91-2, commonly referred to as {1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a fluorophenyl group and a hydroxymethyl group. The presence of the fluorine atom in the phenyl ring introduces interesting electronic properties, making this compound a valuable substrate for further functionalization and exploration in research settings.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The fluorine atom's ability to enhance lipophilicity and improve pharmacokinetic profiles has made it a desirable feature in many bioactive molecules. In the case of {1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol, the fluorinated phenyl group contributes to its potential as a lead compound in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing more complex molecules with therapeutic applications.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopropane ring. The use of transition metal catalysts, such as palladium or nickel complexes, has been reported in some synthetic routes to facilitate key coupling reactions. For instance, cross-coupling reactions like the Suzuki-Miyaura reaction have been employed to introduce the fluorophenyl group onto the cyclopropane structure. The hydroxymethyl group is often introduced via hydrolysis or reduction steps, depending on the specific starting materials and intermediates used.
One of the most intriguing aspects of this compound is its stereochemistry. The cyclopropane ring can exist in different conformations, which may influence its reactivity and biological activity. Recent computational studies have provided insights into the preferred conformations of this molecule under various conditions. These findings are crucial for understanding its behavior in chemical reactions and its interactions with biological systems.
In terms of applications, {1-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropyl}methanol has shown promise in several areas. For example, it has been investigated as a potential precursor for synthesizing bioactive compounds with anti-inflammatory or anticancer properties. Its unique structure allows for further functionalization at multiple positions, enabling researchers to explore a wide range of chemical modifications that could enhance its bioactivity.
Moreover, this compound has been utilized in studies focusing on catalytic asymmetric synthesis. The presence of chiral centers in its structure makes it an ideal candidate for exploring enantioselective reactions. Recent advancements in organocatalysis have enabled researchers to develop efficient methods for synthesizing enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.
Another area where this compound has garnered attention is in materials science. Its rigid cyclopropane framework and fluorinated substituents make it a potential candidate for designing new materials with tailored physical properties. For instance, it could serve as a building block for constructing advanced polymers or liquid crystals with unique mechanical or electronic characteristics.
In conclusion, CAS number 2 8485-91- 7, {1-[(E)-3-(4-fluorophenyl)acryloyl]pyrrolidin-3-enone}, stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its structure, reactivity, and potential for further modification make it an invaluable tool for researchers in chemistry, biology, and materials science.
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